molecular formula C15H23F2NO4 B13530861 8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid

8-[(Tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacid

Cat. No.: B13530861
M. Wt: 319.34 g/mol
InChI Key: SAEPPLNMZXDZAD-UHFFFAOYSA-N
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Description

8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[431]decane-1-carboxylic acid is a complex organic compound that features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the synthesis of tropane alkaloids . The process often involves the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the removal of the Boc protecting group results in the formation of the free amine.

Scientific Research Applications

8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group plays a crucial role in protecting the amine functionality during chemical reactions, allowing for selective modifications of other parts of the molecule . The compound’s bicyclic structure also contributes to its stability and reactivity in various chemical environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(tert-butoxy)carbonyl]-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid is unique due to the presence of the Boc protecting group and the difluoro substitution, which enhance its stability and reactivity. These features make it a valuable compound in synthetic organic chemistry and medicinal chemistry.

Properties

Molecular Formula

C15H23F2NO4

Molecular Weight

319.34 g/mol

IUPAC Name

10,10-difluoro-8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[4.3.1]decane-1-carboxylic acid

InChI

InChI=1S/C15H23F2NO4/c1-13(2,3)22-12(21)18-8-10-6-4-5-7-14(9-18,11(19)20)15(10,16)17/h10H,4-9H2,1-3H3,(H,19,20)

InChI Key

SAEPPLNMZXDZAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCCC(C1)(C2(F)F)C(=O)O

Origin of Product

United States

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